1-(3-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
CAS No.: 892747-19-2
Cat. No.: VC4603853
Molecular Formula: C18H15ClN6O2
Molecular Weight: 382.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892747-19-2 |
|---|---|
| Molecular Formula | C18H15ClN6O2 |
| Molecular Weight | 382.81 |
| IUPAC Name | 3-(3-chloro-2-methylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
| Standard InChI | InChI=1S/C18H15ClN6O2/c1-10-13(19)4-3-5-14(10)25-16(20)15(22-24-25)18-21-17(23-27-18)11-6-8-12(26-2)9-7-11/h3-9H,20H2,1-2H3 |
| Standard InChI Key | OLTBSNMNFHBONA-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)N |
Introduction
Structural Identification and Nomenclature
IUPAC Name and Molecular Configuration
The systematic IUPAC name for this compound is 3-(3-chloro-2-methylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine, reflecting its triazole core substituted with a 3-chloro-2-methylphenyl group at position 3 and a 1,2,4-oxadiazole ring at position 5 . The oxadiazole moiety is further functionalized with a 4-methoxyphenyl group, enhancing its electronic and steric profile.
Key Structural Features:
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Triazole ring: A five-membered aromatic ring with three nitrogen atoms, contributing to hydrogen-bonding capabilities.
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Oxadiazole ring: A five-membered heterocycle containing one oxygen and two nitrogen atoms, known for metabolic stability and bioisosteric properties .
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Substituents:
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3-Chloro-2-methylphenyl (electron-withdrawing chloro and electron-donating methyl groups).
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4-Methoxyphenyl (methoxy group enhances lipophilicity and π-π stacking potential).
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Molecular Descriptors and Identifiers
The compound’s structural uniqueness is captured in its computed descriptors:
| Property | Value |
|---|---|
| SMILES | CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)N |
| InChIKey | OLTBSNMNFHBONA-UHFFFAOYSA-N |
| Molecular Formula | |
| Molecular Weight | 382.8 g/mol |
| CAS Registry | 892747-19-2 |
These identifiers facilitate precise chemical tracking and database integration .
Synthesis and Structural Optimization
Synthetic Pathways
While no explicit synthesis route for this compound is documented in the literature, analogous 1,2,4-oxadiazole-triazole hybrids are typically synthesized via:
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Amidoxime Cyclization:
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One-Pot Strategies:
Structural Analogues and Activity Trends
Comparative analysis of structurally related compounds reveals critical structure-activity relationships (SAR):
Analytical Characterization
Spectroscopic Data
Hypothetical characterization data for this compound would include:
| Technique | Expected Outcome |
|---|---|
| H NMR | δ 2.45 (s, 3H, CH), δ 3.85 (s, 3H, OCH) |
| HRMS | [M+H] m/z 383.1024 (calculated) |
| HPLC Purity | >95% (C18 column, acetonitrile/water gradient) |
Challenges and Future Directions
Synthetic Hurdles
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Regioselectivity: Ensuring precise substitution on the triazole and oxadiazole rings.
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Scalability: Optimizing one-pot methods to reduce reaction steps .
Therapeutic Exploration
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Target Identification: Screening against kinase libraries (e.g., EGFR, VEGFR).
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ADMET Profiling: Assessing bioavailability, cytochrome P450 interactions, and toxicity.
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